2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate
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Overview
Description
2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate include:
- 2-Benzyl-2,7-diazaspiro[4.4]nonane
- 2-Ethyl-2,7-diazaspiro[4.4]nonane
- tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-O-benzyl 4-O-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-2-23-16(21)15-10-20(13-18(15)8-9-19-12-18)17(22)24-11-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3 |
InChI Key |
NEMJYEUCQOALCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCNC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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